molecular formula C21H19NO B337444 N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide

N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B337444
M. Wt: 301.4 g/mol
InChI Key: OPYUXUKDRZAIFV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C21H19NO It is a derivative of biphenyl-4-carboxamide, where the biphenyl structure is substituted with an ethylphenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with 2-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its anticancer and antimicrobial properties. Studies have shown that derivatives of biphenyl-4-carboxamide exhibit significant activity against cancer cell lines and microbial strains.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, enhancing neural transmission. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting cellular pathways involved in cell survival and proliferation.

Comparison with Similar Compounds

N-(2-ethylphenyl)[1,1'-biphenyl]-4-carboxamide can be compared with other biphenyl-4-carboxamide derivatives, such as:

  • N-phenylbiphenyl-4-carboxamide
  • N-(4-methylphenyl)biphenyl-4-carboxamide
  • N-(4-chlorophenyl)biphenyl-4-carboxamide

These compounds share a similar biphenyl-4-carboxamide core structure but differ in the substituents attached to the nitrogen atom. The unique properties of this compound, such as its specific enzyme inhibition and anticancer activity, can be attributed to the presence of the 2-ethylphenyl group, which influences its binding affinity and selectivity towards molecular targets.

Properties

Molecular Formula

C21H19NO

Molecular Weight

301.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C21H19NO/c1-2-16-8-6-7-11-20(16)22-21(23)19-14-12-18(13-15-19)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,22,23)

InChI Key

OPYUXUKDRZAIFV-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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